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S-Methyl-L-cysteine sulfoxide - 6853-87-8

S-Methyl-L-cysteine sulfoxide

Catalog Number: EVT-277869
CAS Number: 6853-87-8
Molecular Formula: C4H9NO3S
Molecular Weight: 151.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification: S-Methyl-L-Cysteine Sulfoxide (SMCSO), also known as methiin or methionine sulfoxide, is a naturally occurring sulfur-containing amino acid found in various plants, particularly those belonging to the Allium and Brassica genera. [, , ] These include onions, garlic, cabbage, broccoli, and cauliflower. [, , , , , , , , , , , , ]

  • Flavor Precursor: SMCSO is a flavor precursor in Allium and Brassica vegetables, contributing to their characteristic taste and aroma. [, , , , , , , , ] Upon tissue disruption, SMCSO is hydrolyzed by the enzyme alliinase to produce volatile sulfur compounds responsible for the pungent aroma and flavor. [, , , , , , ]
  • Biological Activity: Research suggests that SMCSO and its breakdown products possess potential biological activities, including antibacterial, antifungal, and antioxidant properties. [, , , , ] These activities are currently being investigated for potential applications in food preservation, medicine, and agriculture.
  • Nutritional Value: SMCSO is a source of sulfur, an essential nutrient for plants and animals. [, ] Its role in sulfur metabolism and transport is being explored in various plant species. [, ]
  • Metabolic Studies: SMCSO is used as a biomarker for dietary intake of cruciferous vegetables in nutritional studies. [] It is also employed in studies investigating sulfur metabolism pathways in plants and animals. [, , , ]

S-Methyl-L-cysteine

  • Compound Description: S-Methyl-L-cysteine is a natural sulfur-containing amino acid and is the direct precursor to S-Methyl-L-cysteine sulfoxide in the flavor biosynthesis pathway of Allium species like onions. [, ]
  • Relevance: This compound is structurally very similar to S-Methyl-L-cysteine sulfoxide, differing only by the presence of a sulfoxide group (S=O) in the latter. This difference significantly impacts their flavor profile and reactivity. [, ]

Dimethyl Disulfide

  • Compound Description: Dimethyl disulfide is a volatile sulfur compound known for its pungent, garlic-like odor. It is a major thermal degradation product of both S-Methyl-L-cysteine and S-Methyl-L-cysteine sulfoxide, contributing to the characteristic aroma of cooked Brassica and Allium vegetables. []
  • Relevance: Although not structurally similar to S-Methyl-L-cysteine sulfoxide, Dimethyl disulfide represents a significant volatile compound formed during the thermal degradation of both the target compound and its precursor. []

Dimethyl Trisulfide

  • Compound Description: Dimethyl trisulfide is another volatile sulfur compound contributing to the aroma of cooked Allium and Brassica vegetables. It possesses a potent, sulfurous odor and is a minor product of S-Methyl-L-cysteine and S-Methyl-L-cysteine sulfoxide thermal degradation. []
  • Relevance: While not structurally related to S-Methyl-L-cysteine sulfoxide, this compound is a less abundant volatile formed alongside Dimethyl disulfide during the thermal breakdown of the target compound and its precursor. []

Methyl Methanethiosulfinate

  • Compound Description: Methyl methanethiosulfinate (MMTSO) is a volatile sulfur compound generated by the enzymatic hydrolysis of S-Methyl-L-cysteine sulfoxide, primarily by the enzyme cysteine sulfoxide lyase found in Brassica species. It possesses antibacterial properties. [, ]
  • Relevance: MMTSO is a direct enzymatic breakdown product of S-Methyl-L-cysteine sulfoxide, playing a key role in the flavor and potential health benefits of Brassica vegetables. [, ]

Methyl Methanethiosulfonate

  • Compound Description: Methyl Methanethiosulfonate (MMTSO2) is a thermal breakdown product of S-Methyl-L-cysteine sulfoxide, formed during cooking processes. It exhibits potent antibacterial activity. []
  • Relevance: This compound is a direct derivative of S-Methyl-L-cysteine sulfoxide formed during thermal processing and contributes to the potential antimicrobial properties of cooked foods containing the target compound. []

Trans-(+)-S-(1-propenyl)-L-cysteine Sulfoxide (isoalliin)

  • Compound Description: Isoalliin is another sulfur-containing flavor precursor compound found in Allium species. Like S-Methyl-L-cysteine sulfoxide, it contributes to the characteristic aroma and taste of these vegetables. [, , , , ]

(+)-S-Propyl-L-cysteine Sulfoxide

  • Compound Description: This compound is another member of the ACSO family found in Allium species, contributing to their flavor profile. [, , , ]
  • Relevance: Similar to isoalliin, (+)-S-Propyl-L-cysteine sulfoxide shares a common structure and biosynthesis pathway with S-Methyl-L-cysteine sulfoxide but differs in the alk(en)yl side chain, resulting in variations in their sensory attributes. [, , , ]

Îł-L-Glutamyl-S-(1-propenyl)-L-cysteine Sulfoxide (ÎłGPECSO)

  • Compound Description: ÎłGPECSO is a Îł-glutamyl peptide and an important intermediate in the biosynthesis of ACSOs like S-Methyl-L-cysteine sulfoxide and isoalliin in Allium species. [, , ]
  • Relevance: This compound is a key precursor in the biosynthetic pathway leading to S-Methyl-L-cysteine sulfoxide and other ACSOs, highlighting the interconnected nature of sulfur metabolism in onion flavor development. [, , ]

S-2-carboxypropyl glutathione (2-CARB)

  • Compound Description: This compound is another Îł-glutamyl peptide involved in the biosynthesis of ACSOs in onions, signifying its role in sulfur metabolism and flavor development. []
  • Relevance: Similar to ÎłGPECSO, 2-CARB participates in the complex sulfur metabolic network that leads to the formation of S-Methyl-L-cysteine sulfoxide and other ACSOs in onions. []

N-acetyl-S-methyl-L-cysteine sulfoxide

  • Compound Description: This compound is a metabolite of S-Methyl-L-cysteine sulfoxide found in urine after the consumption of foods containing the parent compound, such as black onion. It is generated via N-acetylation, a common metabolic reaction occurring in the liver and kidneys. []
  • Relevance: This compound represents a potential urinary biomarker for S-Methyl-L-cysteine sulfoxide intake and highlights the metabolic fate of the target compound in humans. []
Source and Classification

S-Methyl-L-cysteine sulfoxide is predominantly derived from the Allium and Brassica plant families. It is synthesized within these plants as a secondary metabolite, contributing to their characteristic flavors and health-promoting properties. The classification of this compound falls under the category of organosulfur compounds, which are known for their biological activities and roles in plant defense mechanisms .

Synthesis Analysis

The synthesis of S-Methyl-L-cysteine sulfoxide can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis

  1. Precursor Formation: The process begins with L-cysteine, which undergoes methylation to form S-methyl-L-cysteine.
  2. Oxidation: The S-methyl-L-cysteine can then be oxidized to form S-Methyl-L-cysteine sulfoxide. This reaction is typically catalyzed by enzymes such as cysteine sulfoxide synthase, which facilitates the transfer of oxygen to the sulfur atom.

Non-Enzymatic Synthesis

In addition to enzymatic pathways, S-Methyl-L-cysteine sulfoxide can also be synthesized through chemical methods involving methylation followed by oxidation under controlled conditions. Parameters such as temperature, pH, and reaction time can significantly influence the yield and purity of the final product .

Molecular Structure Analysis

The molecular formula of S-Methyl-L-cysteine sulfoxide is C₄H₉NO₂S, with a molecular weight of approximately 135.18 g/mol.

Structural Features

  • Functional Groups: The molecule contains a sulfoxide group (R-S(=O)-R'), where sulfur is bonded to an oxygen atom via a double bond. This functional group is responsible for many of the compound's unique chemical properties.
  • Chirality: S-Methyl-L-cysteine sulfoxide exhibits chirality due to the presence of a sulfur atom bonded to four different substituents, leading to two possible enantiomers.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure of S-Methyl-L-cysteine sulfoxide. For instance:

  • NMR: Chemical shifts in proton NMR can indicate the presence of the methyl group and the sulfoxide functionality.
  • IR: Characteristic absorption bands for C-H stretching and S=O stretching can be observed in IR spectra .
Chemical Reactions Analysis

S-Methyl-L-cysteine sulfoxide participates in several chemical reactions that are significant for its biological activity:

  1. Reduction Reactions: It can be reduced to S-methyl-L-cysteine by various reducing agents or through microbial metabolism.
  2. Decomposition: Under certain conditions, it may decompose into volatile sulfur compounds, which contribute to the aroma of Allium vegetables.
  3. Reactivity with Isothiocyanates: It can react with isothiocyanates formed from glucosinolates during plant processing or digestion, leading to various bioactive products .
Mechanism of Action

The mechanism of action of S-Methyl-L-cysteine sulfoxide involves several pathways:

  1. Antioxidant Activity: It acts as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress.
  2. Antimicrobial Properties: The compound has been shown to exhibit antimicrobial activity against various pathogens, likely through its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  3. Cancer Prevention: Research suggests that it may play a role in cancer prevention by modulating detoxification enzymes and influencing cell signaling pathways related to apoptosis and proliferation .
Physical and Chemical Properties Analysis

S-Methyl-L-cysteine sulfoxide exhibits several physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.
  • Melting Point: Melting point ranges around 120-125 °C.
  • Stability: Generally stable under normal conditions but may degrade upon prolonged exposure to heat or light.

These properties contribute to its functionality in food systems and its bioavailability when consumed .

Applications

S-Methyl-L-cysteine sulfoxide has several scientific applications:

  1. Nutraceuticals: Due to its health benefits, it is often studied for inclusion in dietary supplements aimed at enhancing immune function and reducing cancer risk.
  2. Food Industry: Its flavor-enhancing properties make it valuable in food processing, particularly in enhancing the taste profiles of vegetable-based products.
  3. Pharmaceutical Research: Investigated for potential therapeutic effects against various diseases due to its antioxidant and antimicrobial properties .

Properties

CAS Number

6853-87-8

Product Name

S-Methyl-L-cysteine sulfoxide

IUPAC Name

(2S)-2-amino-3-methylsulfinylpropanoic acid

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1

InChI Key

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N

SMILES

CS(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

kale anemia factor
methiin
methiin, (DL-Ala)-isomer
methiin, (L-Ala)-(R)-isomer
methiin, (L-Ala)-(S)-isomer
methiin, (L-Ala)-isomer
S-methyl-L-cysteinesulfoxide
S-methylcysteine sulfoxide

Canonical SMILES

CS(=O)CC(C(=O)O)N

Isomeric SMILES

CS(=O)C[C@H](C(=O)O)N

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